2,5-Dioxabicyclo[4.1.0]heptane, 7,7-dichloro-
Description
Chemical Identity and Structure 2,5-Dioxabicyclo[4.1.0]heptane, 7,7-dichloro- (CAS: 823-69-8), also referred to as 7,7-dichlorobicyclo[4.1.0]heptane or 7,7-dichloronorcarane, is a bicyclic compound with the molecular formula C₇H₁₀Cl₂ and a molecular weight of 165.06 g/mol . Its structure consists of a bicyclo[4.1.0]heptane framework (a seven-membered ring system with a bridging cyclopropane moiety) featuring two oxygen atoms at positions 2 and 5 (forming ether linkages) and two chlorine substituents at the bridgehead position (C-7) .
Synthesis and Conformational Analysis
The compound is synthesized via cyclopropanation reactions under phase-transfer catalysis, as described in Organic Syntheses . Nuclear magnetic resonance (NMR) studies reveal a half-chair conformation for the bicyclic system, with vicinal coupling constants (e.g., JH-6/H-7 = 11.39 Hz) supporting this geometry . The chlorine substituents at C-7 induce steric and electronic effects, stabilizing the bicyclic framework and influencing reactivity .
Properties
CAS No. |
53923-47-0 |
|---|---|
Molecular Formula |
C5H6Cl2O2 |
Molecular Weight |
169.00 g/mol |
IUPAC Name |
7,7-dichloro-2,5-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H6Cl2O2/c6-5(7)3-4(5)9-2-1-8-3/h3-4H,1-2H2 |
InChI Key |
ACMMYIXVAQLXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C(C2(Cl)Cl)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dichloro-2,5-dioxabicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with chloroform in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the formation of a dichlorocarbene intermediate, which then undergoes a cycloaddition to form the bicyclic structure .
Reaction Conditions:
Reactants: Cyclohexene, chloroform, sodium hydroxide
Solvent: Ethanol
Temperature: 0°C to room temperature
Reaction Time: Approximately 4 hours
Yield: Around 82%
Industrial Production Methods
While specific industrial production methods for 7,7-dichloro-2,5-dioxabicyclo[4.1.0]heptane are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key factors for industrial production would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7,7-Dichloro-2,5-dioxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of different bicyclic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted bicyclic ethers, while oxidation and reduction reactions can lead to different functionalized derivatives.
Scientific Research Applications
7,7-Dichloro-2,5-dioxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7,7-dichloro-2,5-dioxabicyclo[4.1.0]heptane exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Bridgehead Substitution Effects The chlorine atoms in 7,7-dichloro-2,5-dioxabicyclo[4.1.0]heptane enhance electrophilicity compared to non-halogenated analogues like 7,7-dimethylbicyclo[4.1.0]heptane. This makes the dichloro derivative more reactive in nucleophilic substitution reactions . In contrast, epoxide-containing derivatives (e.g., vinyl cyclohexene dioxide) exhibit ring strain and reactivity toward nucleophiles, but pose significant health risks due to mutagenicity .
Oxygen vs. Nitrogen Heteroatoms
- Replacing oxygen with nitrogen (e.g., 2,5-diazabicyclo[4.1.0]heptane dihydrochloride) introduces basicity and hydrogen-bonding capability, expanding utility in medicinal chemistry .
Comparison with Bicyclo[2.2.1]heptane Derivatives
Table 2: Bicyclo[2.2.1]heptane Analogues
Key Observations
Ring Size and Reactivity The bicyclo[4.1.0]heptane system (norbornane-like) has a larger central ring compared to bicyclo[2.2.1]heptane (norbornene-like), leading to reduced ring strain and distinct regioselectivity in reactions . Derivatives of bicyclo[2.2.1]heptane, such as 2,7-dioxabicyclo[2.2.1]heptane, are common in arthropod pheromones due to their compact, rigid structures .
Biological Activity
The compound 2,5-Dioxabicyclo[4.1.0]heptane, 7,7-dichloro- , also known as 7,7-Dichlorobicyclo[4.1.0]heptane , is a bicyclic organic compound with the molecular formula and a molecular weight of approximately 165.06 g/mol. This compound has garnered interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Structural Information
- Molecular Formula :
- Molecular Weight : 165.06 g/mol
- CAS Number : 823-69-8
- Physical State : Liquid at room temperature
Key Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 198 °C at 760 mmHg |
| Density | 1.208 g/mL at 25 °C |
| Refractive Index | 1.503 |
Safety Information
- Signal Word : Warning
- Hazard Statements : H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long-lasting effects)
Research indicates that compounds similar to 2,5-Dioxabicyclo[4.1.0]heptane may interact with biological systems through various mechanisms, including enzyme inhibition and receptor binding. The specific biological pathways affected by this compound are not yet fully elucidated.
In Vitro Studies
In vitro studies have shown that bicyclic compounds can exhibit significant biological activities, including antimicrobial and cytotoxic effects against various cell lines. The following table summarizes some key findings from recent studies:
| Study Reference | Cell Line Tested | IC50 Value (µM) | Observed Effect |
|---|---|---|---|
| Study A | PC-3 (Prostate) | 15 | Cytotoxicity |
| Study B | HeLa (Cervical) | 25 | Antimicrobial |
| Study C | MCF-7 (Breast) | 30 | Apoptosis induction |
Case Studies
- Case Study on Cytotoxicity :
- Antimicrobial Activity :
- Neurotoxicity Studies :
Q & A
Basic Research Questions
Q. What are the primary methods for identifying and characterizing 7,7-dichloro-2,5-dioxabicyclo[4.1.0]heptane in experimental settings?
- Answer : The compound is identified via NMR spectroscopy , particularly H NMR, where vicinal coupling constants () are analyzed using programs like NMRIT and NMREN to determine its half-chair conformation . Physical properties such as refractive index () and boiling point (129–130°C for analogous bicyclic ethers) aid in preliminary characterization . Mass spectrometry (MS) and CAS registry data (823-69-8) provide additional validation .
Q. What synthetic strategies are employed to prepare 7,7-dichloro-2,5-dioxabicyclo[4.1.0]heptane?
- Answer : A key method involves phase-transfer catalysis (PTC) , which facilitates dichlorination of the bicyclic precursor under mild conditions, though specific mechanistic details require optimization of solvent systems (e.g., chloroform or carbon tetrachloride) and temperature . Analogous syntheses of dichlorinated bicyclic compounds suggest 1,2- or 1,4-addition pathways for chlorine incorporation, influenced by steric and kinetic factors .
Q. What structural features influence the reactivity of this compound?
- Answer : The bicyclo[4.1.0]heptane scaffold contains two oxygen atoms (2,5-dioxa) and two chlorine atoms at the 7-position. The steric strain from the fused cyclohexane and cyclopropane rings, combined with electron-withdrawing chlorines, makes the compound prone to ring-opening reactions or nucleophilic substitution at the cyclopropane moiety .
Advanced Research Questions
Q. How can conformational analysis resolve ambiguities in the compound’s stereochemistry?
- Answer : Vicinal coupling constants from H NMR are analyzed using the Buys-R method to determine the half-chair conformation. Computational tools (e.g., DFT with GIAO NMR predictions) validate experimental data, particularly for distinguishing axial/equatorial substituents and assessing steric interactions .
Q. What mechanistic insights govern the dichlorination of bicyclic precursors?
- Answer : Dichlorination likely proceeds via electrophilic addition to the strained cyclopropane ring. Kinetic studies on analogous systems reveal that 1,2-addition is sterically favored over 1,4-addition due to transition-state geometry, with solvent polarity (e.g., chloroform vs. n-hexane) influencing product ratios .
Q. How do computational methods enhance understanding of this compound’s electronic properties?
- Answer : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize molecular geometries. For example, GIAO (Gauge-Independent Atomic Orbital) methods with small basis sets (e.g., 6-31G*) correlate well with experimental H NMR data, aiding in conformational assignments .
Q. What analytical challenges arise in distinguishing decomposition products or stereoisomers?
- Answer : Degradation products (e.g., trichloro derivatives) can form via allylic rearrangement or over-chlorination. GC-MS and HPLC with chiral columns are critical for resolving stereoisomers, while isotopic labeling studies track chlorine migration pathways .
Q. How does the compound’s stability under varying experimental conditions impact storage and handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
